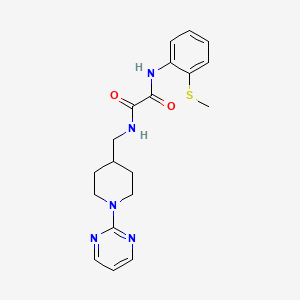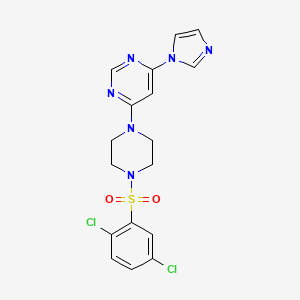
N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical properties, which can be used to infer some aspects of the compound . The first paper discusses a fentanyl analogue and its characterization using NMR spectroscopy and X-ray crystallography, which are techniques that could also be applied to the analysis of N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide . The second paper describes the synthesis and reactions of N-1-Naphthyl-3-oxobutanamide, a compound that shares some structural features with the target compound, such as the presence of a heterocyclic moiety and an amide group .
Synthesis Analysis
The synthesis of N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is not detailed in the provided papers. However, similar synthetic routes may be employed as those described for the synthesis of related compounds. For instance, the synthesis of pyridine derivatives from N-1-Naphthyl-3-oxobutanamide involves reactions with arylidinecyanothioacetamide and subsequent cyclization steps . A similar approach could potentially be used for the synthesis of the target compound, involving the formation of an amide bond and the introduction of the methylthio and pyrimidinyl piperidinyl groups.
Molecular Structure Analysis
While the exact molecular structure of N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is not provided, techniques such as NMR spectroscopy and X-ray crystallography, as mentioned in the first paper, are essential tools for determining the structure of complex organic molecules . These methods can provide detailed information about the arrangement of atoms within a molecule and the geometry of its various functional groups.
Chemical Reactions Analysis
The chemical reactions involving the target compound are not explicitly mentioned in the provided papers. However, the second paper describes a variety of reactions involving a structurally related compound, including reactions with α-haloketones, hydrazine hydrate, and benzoyl isothiocyanate, leading to the formation of various heterocyclic derivatives . These reactions highlight the reactivity of the amide group and the potential for cyclization and substitution reactions, which could also be relevant for the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide are not discussed in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be inferred from the analytical and spectral data provided for the compounds studied in the papers . For example, the solubility in various solvents and the stability under different conditions are important properties that can affect the compound's reactivity and its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Activities
Compounds with structures similar to "N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide" have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These novel piperidine analogs effectively blocked the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting potential applications as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Structural Analysis and Hydrogen-Bonded Assembly
Research involving closely related compounds has focused on the structural analysis, including different ring conformations, polarized electronic structures, and hydrogen-bonded assembly in various dimensions. This type of study provides foundational knowledge for understanding the chemical behavior and interaction potential of similar compounds in biological systems or as part of larger molecular assemblies (Lina M. Acosta et al., 2013).
Corrosion Inhibition
Investigations into the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron have been conducted using quantum chemical calculations and molecular dynamics simulations. Such studies suggest applications in materials science, particularly in protecting metals from corrosion, highlighting the multifaceted applications of these compounds beyond biomedical research (S. Kaya et al., 2016).
Antimicrobial Activity
Compounds structurally related to "N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide" have been synthesized and assessed for antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which is critical in the fight against resistant bacterial strains (Ahmed S. M. Al‐Janabi et al., 2020).
Potential as HDAC Inhibitors
The design, synthesis, and biological evaluation of compounds as histone deacetylase (HDAC) inhibitors have been explored, with certain compounds showing promise as anticancer drugs. This indicates a potential application in cancer therapy, specifically targeting epigenetic mechanisms to halt tumor growth (Nancy Z. Zhou et al., 2008).
Eigenschaften
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-27-16-6-3-2-5-15(16)23-18(26)17(25)22-13-14-7-11-24(12-8-14)19-20-9-4-10-21-19/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSCZOYATWZZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)
![4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2505262.png)

![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide](/img/structure/B2505264.png)

![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)
![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2505272.png)
![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)
![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)